1-[4-(5-Methoxypyridin-3-yl)phenyl]ethan-1-one
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Overview
Description
1-[4-(5-Methoxypyridin-3-yl)phenyl]ethan-1-one is an organic compound that features a methoxypyridine moiety attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Methoxypyridin-3-yl)phenyl]ethan-1-one typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the pyridine and phenyl rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(5-Methoxypyridin-3-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol and a base for methoxylation.
Major Products:
Oxidation: 1-[4-(5-Methoxypyridin-3-yl)phenyl]ethanoic acid.
Reduction: 1-[4-(5-Methoxypyridin-3-yl)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(5-Methoxypyridin-3-yl)phenyl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential antidepressant molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-[4-(5-Methoxypyridin-3-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(5-Methoxypyridin-3-yl)ethanone: Similar structure but lacks the phenyl ring.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a quinoline moiety instead of the pyridine.
Uniqueness: 1-[4-(5-Methoxypyridin-3-yl)phenyl]ethan-1-one is unique due to its specific combination of the methoxypyridine and phenyl rings, which may confer distinct biological activities and synthetic utility .
Properties
IUPAC Name |
1-[4-(5-methoxypyridin-3-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)11-3-5-12(6-4-11)13-7-14(17-2)9-15-8-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHYJXGMOWVFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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